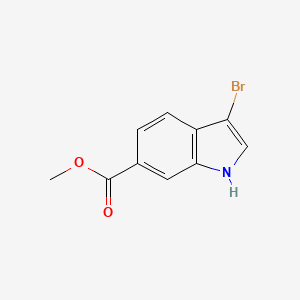

Methyl 3-bromoindole-6-carboxylate

Descripción

Significance of Indole (B1671886) Scaffolds in Contemporary Chemical and Biological Sciences

The indole nucleus represents a cornerstone heterocyclic structure in the fields of chemistry and biology. nih.govijpsr.com Its presence in a vast array of natural products, including the essential amino acid tryptophan and vital biomolecules like serotonin (B10506) and melatonin, underscores its fundamental biological importance. researcher.life In medicinal chemistry, indole derivatives are recognized as "privileged structures" due to their ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. nih.govijpsr.com This versatility has made the indole scaffold a focal point in drug discovery, with numerous indole-containing compounds being developed and approved for therapeutic use in areas such as oncology, infectious diseases, and neurology. mdpi.comnih.gov The structural adaptability of the indole ring allows for the creation of large libraries of compounds with varied biological functions, solidifying its status as a critical scaffold in the development of new chemical entities (NCEs). ijpsr.comresearcher.life

Academic Context and Research Landscape of Halogenated Indole Derivatives

The introduction of halogen atoms into the indole scaffold is a well-established strategy in medicinal chemistry to modulate the physicochemical and biological properties of the parent molecule. researcher.lifenih.gov Halogenation can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. nih.gov Bromoindoles, in particular, are prevalent among marine natural products and often exhibit potent biological activities. nih.gov The academic research landscape is rich with studies on halogenated indoles, exploring their synthesis and potential as therapeutic agents. mdpi.comresearchgate.net For instance, halogenated indoles have shown promise as anticancer, antimicrobial, and anti-inflammatory agents. researcher.lifemdpi.com The development of novel halogenation methods, including enzymatic approaches, continues to expand the toolkit for creating structurally diverse and functionally optimized indole derivatives. nih.govresearchgate.net

Research Rationale and Focus on Methyl 3-Bromoindole-6-carboxylate

Within the broad class of halogenated indoles, this compound emerges as a compound of significant interest, primarily as a versatile synthetic intermediate. chemicalbook.comchemicalbook.com Its structure incorporates three key features: the core indole ring, a bromine atom at the electron-rich C3-position, and a methyl carboxylate group at the C6-position. This specific arrangement of functional groups makes it a valuable building block for the construction of more complex molecules. nih.gov The bromine atom serves as a handle for various cross-coupling reactions, while the ester group can be modified through hydrolysis, amidation, or reduction. mdpi.comnih.gov Consequently, this compound provides a platform for accessing a range of substituted indole-6-carboxylic acid derivatives, which are scaffolds for potential new drugs and other functional chemical products. chemicalbook.comchemicalbook.com

Chemical and Physical Properties of this compound

The fundamental properties of this compound are crucial for its application in chemical synthesis.

| Property | Value |

| CAS Number | 860457-92-7 |

| Molecular Formula | C₁₀H₈BrNO₂ |

| Molecular Weight | 254.08 g/mol |

| Boiling Point | 386.161°C at 760 mmHg |

| Density | 1.629 g/cm³ |

| Flash Point | 187.344°C |

This data is compiled from available chemical databases and safety data sheets. chemicalbook.comchemicalbook.com

Detailed Research Findings

Synthesis and Reactivity

The primary synthetic route to this compound involves the direct bromination of its precursor, Methyl indole-6-carboxylate. chemicalbook.com This type of electrophilic substitution reaction is characteristic of the indole ring, which is highly reactive at the C3-position. The reaction can be carried out using brominating agents such as N-Bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent. mdpi.com

The reactivity of this compound is dictated by its functional groups. The bromine atom at the C3-position is a key site for further elaboration. It can participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. nih.gov This capability is fundamental to its role as a building block for more elaborate molecular architectures. nih.gov

The methyl ester group at the C6-position offers another avenue for chemical modification. It can be readily hydrolyzed to the corresponding carboxylic acid, 3-bromo-1H-indole-6-carboxylic acid. chemicalbook.com This acid can then be coupled with various amines to form amides or be used in other transformations. The presence of both the bromo and ester functionalities allows for sequential or orthogonal chemical modifications, providing a strategic advantage in multi-step syntheses.

Applications in Organic Synthesis

This compound is primarily utilized as an intermediate in organic synthesis. chemicalbook.comchemicalbook.com Its structure is a precursor for a variety of more complex indole derivatives. For example, the synthesis of certain bioactive compounds and natural product analogues leverages this molecule as a starting material. The 6-carboxyindole moiety is a structural feature found in some natural products and pharmacologically active compounds.

Research has demonstrated the use of related 6-bromoindoles as key intermediates in the synthesis of inhibitors for enzymes like bacterial cystathionine (B15957) γ-lyase (bCSE), which are targets for developing new antibiotic potentiators. nih.gov While the direct application of this compound in these specific syntheses is not explicitly detailed, its structural similarity to key building blocks like 6-bromoindole (B116670) highlights its potential in accessing such complex targets. nih.gov The ability to functionalize both the C3 and C6 positions makes it a strategic component for creating libraries of indole-based compounds for screening in drug discovery programs. nih.govmdpi.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

methyl 3-bromo-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-14-10(13)6-2-3-7-8(11)5-12-9(7)4-6/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSCNGZSJIYDSOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693845 | |

| Record name | Methyl 3-bromo-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860457-92-7 | |

| Record name | Methyl 3-bromo-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformational Studies of Methyl 3 Bromoindole 6 Carboxylate

Cross-Coupling Reactions at the Bromine Moiety

The bromine atom on the indole (B1671886) ring is a prime site for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Reactions (e.g., Heck, Suzuki)

Palladium catalysts are widely employed to functionalize the C-3 position of the indole nucleus. organic-chemistry.orgmdpi.comwikipedia.org

The Heck reaction , a palladium-catalyzed coupling of an unsaturated halide with an alkene, provides a method for the vinylation or arylation of olefins. organic-chemistry.orgmdpi.comwikipedia.org While specific examples involving methyl 3-bromoindole-6-carboxylate are not prevalent in the provided search results, the general utility of the Heck reaction for bromoindoles is well-established. acs.org For instance, intramolecular Heck coupling of 2-(phenylaminomethyl)-3-bromoindole has been used to synthesize benzo-β-carbolines. acs.org This reaction typically involves a palladium(0) catalyst, often generated in situ from Pd(OAc)₂, and a phosphine (B1218219) ligand in the presence of a base. acs.org

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that couples organoboron compounds with organic halides. nih.govlibretexts.org This reaction is instrumental in forming biaryl linkages. A study on carbonylative Suzuki-Miyaura reactions demonstrated that a Boc-protected 3-bromoindole could be successfully coupled with arylboronic acid derivatives to yield the corresponding ketone in good yield. nih.govacs.org The general mechanism for Suzuki coupling involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to afford the coupled product. libretexts.org

Table 1: Examples of Palladium-Catalyzed Coupling Reactions with Bromoindoles

| Reaction Type | Bromoindole Substrate | Coupling Partner | Catalyst System | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|

| Intramolecular Heck | 2-(Phenylaminomethyl)-3-bromoindole | - | Pd(OAc)₂/PPh₃, K₂CO₃ | Benzo-β-carboline | 78% | acs.org |

| Carbonylative Suzuki | Boc-protected 3-bromoindole | Aryl DABO boronate | Pd(dba)₂/(t-Bu)₃P·HBF₄ | Ketone | 77% | nih.govacs.org |

Other Transition-Metal Catalyzed Coupling Reactions

Besides palladium, other transition metals like copper and nickel also catalyze important coupling reactions involving bromoindoles.

Copper-catalyzed coupling reactions , often referred to as Ullmann-type reactions, are effective for forming carbon-nitrogen and carbon-oxygen bonds. nih.govorganic-chemistry.org For example, copper(I) iodide (CuI) has been used to catalyze the intramolecular amination of aryl bromides to synthesize N-substituted indole-3-carboxylic acid derivatives. nih.gov This type of reaction is generally promoted by a base and often requires a ligand like L-proline. nih.gov

Nickel-catalyzed cross-coupling reactions have emerged as a valuable alternative to palladium-catalyzed processes, particularly for the coupling of aryl halides with various nucleophiles. nih.govnih.gov Nickel catalysts can be effective for the arylation of heteroarenes with aryl halides. nih.gov

Functional Group Interconversions of the Carboxylate Moiety

The methyl carboxylate group at the 6-position of the indole ring offers another handle for chemical modification, allowing for a range of functional group interconversions.

Hydrolysis and Decarboxylation Reactions

The ester group can be readily hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. For example, treatment of methyl 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylate with sodium hydroxide (B78521) in methanol (B129727) and water leads to the hydrolysis of the ester to the carboxylic acid. nih.gov

Following hydrolysis, the resulting carboxylic acid can undergo decarboxylation , which is the removal of the carboxyl group as carbon dioxide. masterorganicchemistry.com This reaction is particularly facile if there is a β-keto group or if the reaction is mediated by specific reagents. masterorganicchemistry.com In the context of indoles, a one-pot microwave-mediated ester hydrolysis and decarboxylation has been reported for methyl 5,6-dibromoindole-3-carboxylate to yield 5,6-dibromoindole. rsc.orgresearchgate.net Copper-mediated decarboxylative coupling reactions of 3-indoleacetic acids have also been developed. acs.orgnih.gov

Amidation and Hydrazide Formation

The methyl carboxylate can be converted into an amide or a hydrazide. Amidation can be achieved by reacting the ester with an amine, often under conditions that facilitate the reaction, such as using a reagent like methyltrimethoxysilane. nih.gov Direct amidation of indoles at the C3 position has also been reported using electrophilic N-benzenesulfonyloxyamides in the presence of ZnCl₂. nih.gov

Hydrazide formation involves the reaction of the ester with hydrazine. This transformation is a key step in the synthesis of various heterocyclic compounds. For example, isatin-3-(cyanoacetyl)hydrazone, derived from an indole precursor, can be used to synthesize fused heterocyclic systems. researchgate.net

Cyclization Reactions to Form Fused Heterocyclic Systems

The functional groups on the this compound scaffold can be utilized in cyclization reactions to construct fused heterocyclic systems. For instance, the carboxylate group, after conversion to a suitable derivative, can participate in intramolecular reactions. researchgate.net The bromine atom can also be a key participant in cyclization reactions, such as intramolecular Heck reactions that lead to the formation of carboline ring systems. acs.org The synthesis of spiro-fused heterocyclic compounds containing indole moieties has been achieved through organocatalytic enantioselective (4+3) cyclization reactions. rsc.org

Reduction Reactions

Reduction reactions involving this compound can be directed at either the ester functionality or the carbon-bromine bond. The specific outcome of the reduction is highly dependent on the choice of reducing agent and the reaction conditions employed.

The selective removal of a bromine atom, known as hydrodebromination, is a crucial transformation in the synthesis of specifically substituted indoles. In the context of polybrominated indoles, achieving regioselectivity, the preferential reaction at one site over others, is a significant synthetic challenge.

Palladium-catalyzed hydrodebromination has emerged as a powerful method for the regioselective removal of bromine atoms from dibromoindoles. For instance, the hydrodebromination of 6,8-dibromo-7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole was achieved at 50 °C, yielding the corresponding 8-bromo-7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole in 81% yield. amazonaws.com Similarly, 4,6-dibromo-5-methoxy-2-methyl-3-pentyl-1H-indole underwent hydrodebromination at the same temperature. amazonaws.com These examples highlight the utility of palladium catalysis in achieving regioselective C-Br bond cleavage, a strategy that can be conceptually applied to substrates like this compound, particularly if additional bromine substituents are present on the indole ring.

The choice of catalyst and reaction conditions is critical for achieving the desired regioselectivity. The mechanism of palladium-catalyzed hydrodebromination typically involves the oxidative addition of the C-Br bond to a low-valent palladium species, followed by a protonolysis step that regenerates the catalyst and yields the debrominated product. The electronic and steric environment of the bromine atoms on the indole ring influences the rate and selectivity of this process.

Table 1: Examples of Regioselective Hydrodebromination of Dibromoindoles

| Starting Material | Product | Yield (%) |

| 6,8-dibromo-7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole | 8-bromo-7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole | 81 |

| 4,6-dibromo-5-methoxy-2-methyl-3-pentyl-1H-indole | 6-bromo-5-methoxy-2-methyl-3-pentyl-1H-indole | - |

Electrophilic and Nucleophilic Substitution Reactions on the Indole Core

The indole nucleus is inherently electron-rich and susceptible to electrophilic attack. However, the reactivity and regioselectivity of these substitutions are significantly modulated by the substituents present on the ring. In this compound, the ester group at the 6-position is electron-withdrawing, deactivating the benzene (B151609) portion of the indole ring towards electrophilic attack. Conversely, the pyrrole (B145914) ring remains relatively electron-rich, but the 3-position is blocked by a bromine atom.

Electrophilic substitution, if it occurs, would be expected to take place at the remaining available positions on the benzene ring, such as the 4, 5, or 7-positions, or potentially at the nitrogen atom. However, the deactivating nature of the C-6 ester group makes such reactions challenging. For instance, the regioselective dibromination of methyl indole-3-carboxylate (B1236618) with bromine in acetic acid yields methyl 5,6-dibromoindole-3-carboxylate, demonstrating that electrophilic bromination can occur on the benzene ring despite the presence of an electron-withdrawing group at C-3. rsc.orgresearchgate.net This suggests that under appropriate conditions, electrophilic substitution on this compound is feasible.

Nucleophilic substitution reactions on the indole core of this compound are also of significant interest. The bromine atom at the 3-position is a potential site for nucleophilic displacement, although such reactions on unactivated aryl halides are typically difficult. However, the indole nitrogen can be deprotonated to form an indolyl anion, which can then participate in nucleophilic substitution reactions. For example, 6-bromoindole (B116670) can be alkylated at the nitrogen atom with bromoacetic ester after deprotonation with a base. nih.gov

Furthermore, 1-methoxy-6-nitroindole-3-carbaldehyde has been shown to be an excellent substrate for nucleophilic substitution at the 2-position with various nucleophiles. nii.ac.jp This indicates that the electronic properties of the indole ring can be manipulated to facilitate nucleophilic attack at specific positions. While direct nucleophilic displacement of the 3-bromo substituent on this compound may not be straightforward, derivatization of the indole nitrogen or activation of the ring through other means could enable such transformations.

The development of methods for the regioselective functionalization of the indole core through both electrophilic and nucleophilic substitution reactions is crucial for the synthesis of a wide array of biologically active molecules and functional materials.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

¹H NMR and ¹³C NMR Chemical Shift Analysis

To date, no specific ¹H NMR or ¹³C NMR spectra for Methyl 3-bromoindole-6-carboxylate have been found in the searched scientific databases. chemicalbook.comchemicalbook.com Such data would provide critical information:

¹H NMR: Would detail the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling. Expected signals would include those for the indole (B1671886) N-H proton, the aromatic protons on the benzene (B151609) and pyrrole (B145914) rings, and the methyl ester protons.

¹³C NMR: Would identify the number of unique carbon atoms in the molecule, including the carbonyl carbon of the ester, and the carbons of the indole ring system.

Without experimental data, a table of chemical shifts cannot be generated.

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC, COSY) for Connectivity and Structural Assignment

COSY (Correlation Spectroscopy): Would establish which protons are coupled to each other, helping to trace the connectivity within the aromatic spin systems.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range couplings (over two to three bonds) between protons and carbons, which is crucial for connecting the different fragments of the molecule, such as linking the methyl ester group to the correct position on the indole ring.

Specific experimental 2D NMR data for this compound is not available.

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and formula, and offering insights into the structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula. For this compound (C₁₀H₈BrNO₂), the exact mass can be calculated, but no experimental "found" value from a published study could be located to confirm this. nih.govnih.gov

Fragmentation Pattern Analysis

When a molecule is ionized in a mass spectrometer, it often breaks apart into smaller, characteristic fragments. Analyzing this pattern helps to confirm the structure. Key fragmentations for this compound would be expected, such as the loss of the methoxy (B1213986) group (-OCH₃) or the entire methyl carboxylate group (-COOCH₃), and cleavages involving the bromine atom. However, without experimental mass spectra, a detailed analysis of its specific fragmentation pathway is not possible. uni-saarland.de

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cznih.govchemicalbook.com For this compound, one would expect to observe characteristic absorption bands for:

N-H stretching: Typically seen around 3300-3500 cm⁻¹.

C=O stretching (ester): A strong absorption expected around 1700-1725 cm⁻¹.

Aromatic C-H stretching: Found just above 3000 cm⁻¹.

C-N stretching and aromatic C=C stretching: In the fingerprint region (approx. 1000-1600 cm⁻¹).

C-Br stretching: Usually found at lower wavenumbers.

A specific, published IR spectrum for this compound could not be found, preventing the creation of a data table with its characteristic vibrational frequencies.

X-ray Crystallography for Solid-State Structure and Conformational Analysis

The determination of the three-dimensional atomic arrangement of this compound in its solid state through single-crystal X-ray diffraction is a critical aspect of its structural elucidation. This powerful analytical technique provides precise data on bond lengths, bond angles, and intermolecular interactions, offering a definitive understanding of its molecular conformation and crystal packing.

As of the latest available research, detailed crystallographic data for this compound has not been extensively published in publicly accessible crystallographic databases. However, based on the analysis of closely related indole derivatives, a number of structural features can be anticipated. The indole ring system is expected to be essentially planar, with the bromine atom and the methyl carboxylate group lying in or very close to this plane.

The solid-state structure will likely be stabilized by a network of intermolecular interactions. Hydrogen bonding involving the indole N-H group is a prominent feature in the crystal structures of many indole derivatives. In the case of this compound, the N-H group can act as a hydrogen bond donor, while the oxygen atoms of the carbonyl group in the methyl carboxylate substituent can act as hydrogen bond acceptors. These hydrogen bonds could lead to the formation of one-dimensional chains or two-dimensional sheets within the crystal lattice.

Furthermore, halogen bonding, a non-covalent interaction involving the electrophilic region of the bromine atom, may also play a role in the crystal packing. The bromine atom could interact with nucleophilic sites on adjacent molecules, such as the oxygen atoms of the carboxylate group or the π-electron system of the indole ring.

The precise conformation of the methyl carboxylate group relative to the indole ring is another key structural aspect that would be revealed by X-ray crystallography. The rotational freedom around the C6-C(O) bond would be fixed in the solid state, and its orientation will be influenced by steric and electronic factors, as well as the aforementioned intermolecular interactions.

A comprehensive X-ray crystallographic study would provide the definitive data to confirm these expected features and reveal the intricate details of the solid-state architecture of this compound.

Table of Expected Crystallographic Parameters:

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ (Common for organic molecules) |

| Z (Molecules per unit cell) | 2 or 4 |

| Hydrogen Bonding | N-H···O=C interactions expected |

| Halogen Bonding | C-Br···O or C-Br···π interactions possible |

Table of Key Bond Lengths and Angles (Anticipated):

| Bond/Angle | Expected Length (Å) / Angle (°) |

| C3-Br | ~1.85 - 1.90 |

| C6-C(O) | ~1.48 - 1.52 |

| C=O | ~1.20 - 1.25 |

| C-O-CH₃ | ~1.33 - 1.37 (ester C-O) |

| Indole N-H | ~0.86 (typical) |

| C-N-C (indole) | ~108 - 110 |

| C-C-Br | ~118 - 122 |

| O=C-O | ~123 - 127 |

It is important to reiterate that the values presented in the tables are based on expectations from similar known structures and await experimental verification through a dedicated single-crystal X-ray diffraction study of this compound.

Computational Chemistry and Theoretical Investigations

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. While specific molecular docking studies for Methyl 3-bromoindole-6-carboxylate are not extensively documented in publicly available literature, research on analogous indole (B1671886) structures provides valuable insights into how this compound might interact with biological targets.

Studies on various indole derivatives have demonstrated their ability to bind to a wide range of protein active sites. For instance, indole-2-carboxamides have been docked into the cannabinoid receptor 1 (CB1), revealing that the indole core is crucial for high binding affinity. nih.gov Similarly, bis-indole compounds have been modeled as HIV-1 fusion inhibitors, with docking studies indicating that the shape and linkage between indole rings significantly impact binding affinity to the gp41 hydrophobic pocket. nih.govacs.org Other research has successfully docked indole derivatives into the active sites of enzymes such as α-glucosidase, urease, and MmpL3 from Mycobacterium tuberculosis. mdpi.comnih.govnih.govnih.gov

These studies consistently highlight the importance of key interactions:

Hydrogen Bonding: The indole N-H group and the carbonyl oxygen of the carboxylate group are potential hydrogen bond donors and acceptors, respectively. Docking studies on similar compounds confirm that these interactions with amino acid residues like glutamine, threonine, and lysine (B10760008) in a receptor's active site are critical for stable binding. nih.gov

π-π Stacking and Hydrophobic Interactions: The aromatic indole ring system readily participates in π-π stacking and hydrophobic interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the binding pocket. nih.gov

Halogen Bonding: The bromine atom at the C3 position can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity and specificity.

Based on these principles from related compounds, a hypothetical docking of this compound would likely show the indole core positioned within a hydrophobic pocket, with the N-H and carboxylate groups forming key hydrogen bonds and the bromine atom potentially forming halogen bonds, thus anchoring the ligand within the receptor site.

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and properties of molecules. These calculations provide a fundamental understanding of a molecule's stability, reactivity, and spectroscopic properties.

Studies on closely related indole derivatives offer a template for understanding this compound. For example, DFT calculations on ethyl indole-2-carboxylate (B1230498) using the B3LYP/6-311++G(d,p) basis set have been used to optimize the molecular geometry and analyze vibrational spectra. ijrar.org Such calculations show that the fusion of the benzene (B151609) and pyrrole (B145914) rings, along with the presence of substituents, influences bond lengths and angles. ijrar.org The electron-withdrawing nature of a carboxylate group can lengthen adjacent C-C bonds. ijrar.org

A comprehensive DFT study on halogenated 3-methylindoles provides direct insight into the effect of halogenation on the electronic properties of the indole ring. semanticscholar.org This study decomposed the interaction energies into electrostatic, Pauli repulsion, and orbital interaction terms, revealing how halogen atoms modulate the π-system and stacking interactions. semanticscholar.org Frontier Molecular Orbital (FMO) analysis is another critical aspect of DFT studies. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are key indicators of a molecule's ability to donate or accept electrons. For indole derivatives, the HOMO is typically localized over the indole ring system, while the LUMO distribution is influenced by electron-withdrawing substituents. The HOMO-LUMO energy gap is a crucial parameter for determining molecular reactivity and stability.

Table 1: Representative Theoretical Data for Indole Derivatives from Quantum Chemical Calculations This table is illustrative, drawing on data from analogous compounds to predict properties for this compound, as direct comprehensive studies are not available.

| Parameter | Predicted Value / Description | Significance |

|---|---|---|

| HOMO Energy | Relatively High | Indicates capacity to donate electrons; associated with the π-system of the indole ring. |

| LUMO Energy | Lowered by substituents | Indicates capacity to accept electrons; influenced by the electron-withdrawing bromo and carboxylate groups. |

| HOMO-LUMO Gap (ΔE) | Moderate | Relates to chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Negative potential near carbonyl oxygen and bromine; Positive potential near N-H proton. | Predicts sites for electrophilic and nucleophilic attack; highlights regions for hydrogen bonding. |

| Dipole Moment | Moderate to High | Influences solubility and intermolecular interactions. A higher value was correlated with better antioxidant efficacy in one study. nih.gov |

In Silico Prediction of Reactivity and Selectivity

In silico methods can predict the most likely sites of chemical reactions on a molecule, guiding synthetic efforts. For the indole scaffold, electrophilic substitution is a key reaction type. The reactivity and regioselectivity are governed by the electron density of the ring system, which is modulated by its substituents.

The indole nucleus is inherently electron-rich, with the C3 position being the most nucleophilic and typically the primary site for electrophilic attack. However, in this compound, the C3 position is already substituted with a bromine atom. The presence of the electron-withdrawing methyl carboxylate group at the C6 position deactivates the benzene ring towards electrophilic substitution compared to unsubstituted indole.

Computational studies on the regioselective bromination of methyl indole-3-carboxylate (B1236618) have shown that treatment with bromine in acetic acid leads to selective dibromination at the C5 and C6 positions. rsc.orgresearchgate.net This suggests that even with an electron-withdrawing group at C3, the benzene portion of the indole ring remains sufficiently reactive. For this compound, further electrophilic substitution would likely be directed to the C4, C5, or C7 positions, with the precise outcome depending on the reaction conditions and the nature of the electrophile.

Modern computational tools leverage machine learning and quantum chemical parameters to predict reaction outcomes with greater accuracy. rsc.org For instance, Fukui indices, derived from DFT calculations, are used to predict the most reactive sites for nucleophilic and electrophilic attack. acs.org For a substituted indole like this compound, such calculations would quantify the electron density at each available position on the ring, allowing for a more precise prediction of its reactivity and selectivity in various chemical transformations.

Structure-Activity Relationship (SAR) Modeling based on Electronic and Steric Parameters

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate a molecule's structural features (descriptors) with its biological activity. These models use electronic and steric parameters to predict the activity of new compounds. While direct SAR studies on this compound are scarce, a wealth of data on other indole derivatives allows for informed predictions.

Electronic Parameters: The electronic properties of the substituents on the indole ring are critical for biological activity.

Indole N-H: The nitrogen atom and its attached hydrogen are often involved in crucial hydrogen bonding with receptors. nih.gov

Carbonyl Group: The methyl carboxylate group at C6 is a hydrogen bond acceptor and is electron-withdrawing. Its presence and position can significantly influence binding affinity. In studies of indole-based HIV-1 inhibitors, a carboxylate substituent on the benzene ring was shown to improve binding affinity. nih.gov

Bromine Atom: The bromine at C3 is strongly electron-withdrawing and increases the lipophilicity of the molecule. Its electronic effect alters the charge distribution across the indole ring, which can impact receptor binding and π-π stacking interactions. semanticscholar.org

Steric Parameters: The size and shape of the molecule and its substituents are crucial for fitting into a receptor's binding site.

Substituent Position: The location of substituents is paramount. SAR studies on indole-2-carboxamides revealed that substitutions at the 4- and 6-positions were optimal for anti-tubercular activity, suggesting specific steric requirements of the target enzyme. rsc.org

Substituent Size: The bulk of the bromo and methyl carboxylate groups will influence how the molecule can orient itself within a binding pocket. Extending the linker between the indole scaffold and other moieties has been shown to be detrimental to activity in some cases, highlighting the importance of a compact and specific shape. rsc.org

A study on the antioxidant efficacy of 3-indolyl compounds found that activity was strongly predicted by molecular size parameters and the energy of electron abstraction, with a highly predictive QSAR model (r² = 0.97) using parameters like heat of formation, molecular weight, log P, and dipole moment. nih.gov

Table 2: Summary of Predicted SAR Insights for this compound This table is illustrative and based on extrapolations from SAR studies on analogous indole compounds.

| Structural Feature | Parameter Type | Predicted Impact on Biological Activity | Rationale from Analogous Compounds |

|---|---|---|---|

| Indole Core | Steric/Electronic | Essential for core binding affinity via hydrophobic and π-π interactions. | Common scaffold in many active compounds; essential for CB1 receptor affinity. nih.gov |

| C3-Bromo Group | Electronic/Steric | Increases lipophilicity, potentially enhancing membrane permeability. Modulates ring electronics and may participate in halogen bonding. | Halogenation significantly influences π-π stacking interactions and electronic properties. semanticscholar.org |

| C6-Carboxylate Group | Electronic/Steric | Acts as a hydrogen bond acceptor. Its electron-withdrawing nature influences the ring's electronic profile. | Carboxylate groups on the benzene ring can improve binding affinity. nih.gov Substitutions at C6 can be optimal for activity. rsc.org |

| Overall Molecular Shape | Steric | The specific substitution pattern creates a defined 3D shape crucial for receptor fit. | Variations in the linkage and substitution pattern of bis-indoles dramatically altered activity. nih.gov |

Applications in Complex Organic Molecule Synthesis

Building Block for Natural Product Synthesis

While brominated indoles are crucial intermediates in the synthesis of many marine alkaloids, the precise role of Methyl 3-bromoindole-6-carboxylate must be carefully examined within the context of specific natural product total syntheses.

The meridianins are a family of indole (B1671886) alkaloids isolated from marine tunicates, known for their activities as protein kinase inhibitors. A key structural feature of many meridianins is a dibrominated indole core. The total synthesis of these compounds, including Meridianin F, often relies on the regioselective bromination of an indole precursor.

However, literature on the total synthesis of Meridianin F indicates that the key intermediate is typically Methyl 5,6-dibromoindole-3-carboxylate , not this compound. mdpi.comrsc.orgrsc.org The established synthetic route involves the treatment of Methyl indole-3-carboxylate (B1236618) with bromine in acetic acid, which regioselectively yields the 5,6-dibromo derivative. mdpi.comrsc.org This dibrominated compound is then subjected to a one-pot ester hydrolysis and decarboxylation to furnish the parent 5,6-dibromoindole, a core component for building the final natural product. mdpi.com Other synthetic strategies for meridianins have utilized 3-iodo-N-protected indoles as key starting materials for palladium-catalyzed coupling reactions. organic-chemistry.org

Therefore, while the synthesis of Meridianin F is a prime example of the utility of brominated indole carboxylates, the specific isomer this compound is not the precursor of choice in the reported synthetic pathways.

Scaffold for Novel Heterocyclic System Development

Perhaps the most significant application of this compound is as a versatile scaffold for constructing novel and complex heterocyclic systems. The presence of the C3-bromo atom provides a key reactive site for palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-N bond formation.

The 3-bromo position of the indole ring is analogous to other aryl halides and can readily participate in a variety of coupling reactions:

Suzuki-Miyaura Coupling: This reaction would involve coupling the 3-bromoindole with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond. nih.govlibretexts.org This is a highly reliable method for introducing new aryl or heteroaryl substituents at the C3 position, leading to biaryl-type structures or more extended conjugated systems. The reaction is known to be effective on various bromo-heterocycles, including indazoles and pyridines. nih.govbeilstein-journals.org

Heck Reaction: The palladium-catalyzed reaction with an alkene (e.g., an acrylate (B77674) or styrene) would install a vinyl group at the C3 position. organic-chemistry.orglibretexts.org Intramolecular versions of the Heck reaction are particularly powerful for synthesizing fused-ring systems. For example, an appropriately substituted 3-bromoindole can undergo intramolecular Heck reaction to form fused polycyclic frameworks like β-carbolines. acs.org

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the 3-bromoindole with an amine. nih.govorganic-chemistry.org This provides direct access to 3-aminoindole derivatives, which are important substructures in many biologically active molecules. This method is well-established for a wide range of aryl and heteroaryl halides. chemspider.com

Carbonylative Couplings: In the presence of carbon monoxide, palladium catalysts can facilitate the introduction of a carbonyl group. A carbonylative Suzuki coupling of this compound, for example, could yield a 3-aroylindole derivative, adding another layer of complexity and a useful synthetic handle. acs.org

These coupling reactions transform the simple indole core into elaborate structures, demonstrating the utility of this compound as a foundational element for building diverse molecular libraries and exploring new chemical space.

Biological and Pharmacological Research Applications

Anticancer and Antiproliferative Activity Evaluation

The quest for novel anticancer agents has led researchers to explore the antiproliferative effects of various indole (B1671886) compounds. Derivatives of Methyl 3-bromoindole-6-carboxylate have shown promise in this area, with studies elucidating their mechanisms of action against cancer cells.

One of the key mechanisms through which some indole derivatives exert their anticancer effects is by inhibiting receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2). nih.gov These receptors play a crucial role in cell signaling pathways that govern cell proliferation, survival, and angiogenesis—a process vital for tumor growth and metastasis. nih.gov

Aberrant activation of EGFR is a known driver in the development of various tumors. nih.gov Similarly, VEGFR-2 is a primary mediator of tumor-induced angiogenesis. nih.gov Consequently, targeting these kinases is a well-established and effective strategy in cancer therapy. nih.gov Research into new indole derivatives has focused on designing compounds that can effectively bind to and inhibit the kinase activity of EGFR and VEGFR-2. For instance, certain synthesized indole derivatives have been designed to mimic the pharmacophoric features of known EGFR and VEGFR-2 inhibitors. nih.gov Docking studies have been employed to predict the binding interactions of these compounds within the active sites of the kinases, and subsequent in vitro assays have confirmed their inhibitory potential. nih.gov

Table 1: Investigational Indole Derivatives and their Tyrosine Kinase Targets

| Compound Type | Target Kinase | Reference |

|---|---|---|

| Hydrazine-1-carbothioamide derivatives | EGFR | nih.gov |

| Oxadiazole derivatives | VEGFR-2 | nih.gov |

Beyond kinase inhibition, indole derivatives have been shown to induce cell cycle arrest and trigger apoptosis (programmed cell death) in cancer cells. nih.gov The cell cycle is a tightly regulated process that, when dysregulated, can lead to uncontrolled cell proliferation.

Studies on specific indole derivatives have demonstrated their ability to halt cancer cells at particular phases of the cell cycle, such as the G2/M phase. nih.gov This arrest prevents the cells from proceeding to mitosis and division. Following cell cycle arrest, these compounds can initiate apoptosis through various cellular pathways. One such pathway is the extrinsic apoptosis pathway, which is often triggered by external signals and involves the activation of a cascade of enzymes called caspases. nih.govnih.gov The activation of caspase-3 is a key event in the execution phase of apoptosis. nih.gov Furthermore, some indole compounds have been found to influence the expression of proteins involved in apoptosis regulation, such as those in the Bcl-2 family. nih.gov

Table 2: Effects of Indole Derivatives on Cancer Cell Processes

| Cellular Process | Effect | Key Molecules Involved | Reference |

|---|---|---|---|

| Cell Cycle | Arrest at G2/M phase | - | nih.gov |

| Apoptosis | Induction of extrinsic pathway | Caspase-3 | nih.govnih.gov |

| Apoptosis Regulation | Modulation of protein expression | Bcl-2 family proteins | nih.gov |

Antimicrobial and Antibacterial Investigations

The rise of antibiotic resistance is a major global health concern, necessitating the development of new strategies to combat pathogenic microorganisms. Indole derivatives have been investigated for their potential to both directly inhibit microbial growth and to enhance the efficacy of existing antibiotics.

A promising approach to overcoming antibiotic resistance is the use of "potentiators" or "adjuvants"—compounds that, while not necessarily antibacterial on their own, can restore the effectiveness of conventional antibiotics. researchgate.net Certain 6-bromoindole (B116670) derivatives have been identified as potent inhibitors of bacterial cystathionine (B15957) γ-lyase (bCSE). nih.gov This enzyme is a key producer of hydrogen sulfide (B99878) (H2S) in pathogenic bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov By inhibiting bCSE, these compounds can significantly increase the susceptibility of bacteria to antibiotics. nih.gov

Research has demonstrated that some 6-bromoindole-based molecules can substantially enhance the activity of antibiotics against resistant bacterial strains. nih.gov This potentiation effect is a critical area of investigation, as it could help to revitalize the utility of older antibiotics and combat multidrug-resistant infections. researchgate.net

Anti-inflammatory Properties and Immunomodulation

Chronic inflammation is a hallmark of numerous diseases, and the modulation of the immune response is a key therapeutic strategy. Indole compounds have been explored for their anti-inflammatory properties, with a focus on their ability to inhibit the production of pro-inflammatory signaling molecules.

Pro-inflammatory cytokines, such as interleukin-12 (B1171171) (IL-12) and tumor necrosis factor-alpha (TNF-α), are key mediators of the inflammatory response. mdpi.com Overproduction of these cytokines can contribute to the pathology of various inflammatory conditions. Studies have shown that certain indole derivatives can inhibit the production of these cytokines. For example, some research has indicated that specific compounds can decrease the levels of IL-12p40 and TNF-α. mdpi.com The inhibition of these cytokines represents a potential mechanism through which indole-based compounds could exert anti-inflammatory effects and modulate immune responses. nih.govmanuscriptscientific.com

Future Research Directions and Perspectives

Exploration of Unexplored Reaction Pathways and Synthetic Methodologies

While methods for the synthesis of Methyl 3-bromoindole-6-carboxylate exist, such as the bromination of methyl 1H-indole-6-carboxylate using N-Bromosuccinimide (NBS), there remains significant scope for innovation. chemicalbook.com Future research should focus on developing more efficient, regioselective, and environmentally benign synthetic strategies.

One promising avenue is the exploration of novel C-H functionalization reactions. For instance, ruthenium-catalyzed remote C6-selective C-H alkylation has been demonstrated on other indole (B1671886) derivatives, offering a template for new reactions that could be adapted for the 3-bromoindole-6-carboxylate core. acs.org Such methods allow for the direct introduction of alkyl groups at specific positions on the indole ring, bypassing more traditional multi-step synthetic sequences. acs.org

Furthermore, exploring electrocyclization reactions, such as the 6π-electrocyclization of indole-3-alkenyl oximes to form α-carbolines, could lead to the discovery of entirely new classes of compounds derived from the basic indole framework. acs.org The development of one-pot procedures that combine multiple synthetic steps, such as the installation of a directing group followed by a functionalization reaction, will also be crucial for improving synthetic efficiency. acs.org

Advanced Functionalization and Derivatization Strategies

The strategic modification of the this compound scaffold is key to unlocking its full therapeutic potential. The bromine atom at the C3 position and the carboxylate group at the C6 position are prime handles for a variety of chemical transformations.

Future work will likely involve the creation of diverse derivative libraries through advanced functionalization. For example, the ester group at C6 can be converted to a hydrazide, which can then be used as a key intermediate to synthesize a variety of heterocyclic systems like pyrazoles and oxadiazoles. nih.govresearchgate.netresearchgate.net Research has shown that converting indole-6-carboxylates into oxadiazole derivatives can produce compounds that target specific biological molecules like VEGFR-2. nih.govresearchgate.net Similarly, the bromine at C3 is a versatile functional group that can participate in cross-coupling reactions to introduce new aryl or alkyl substituents, a strategy known to enhance cytotoxic activity in some indole derivatives. mdpi.com

Another area of interest is the N-acylation of the indole nitrogen, which can lead to N-acylindole-2-carboxylates that serve as precursors for conformationally constrained amino acids. clockss.org These advanced derivatization strategies allow for the fine-tuning of the molecule's steric and electronic properties to optimize its interaction with biological targets. researchgate.net

Rational Drug Design and Optimization through Structure-Based Approaches

The indole nucleus is a well-established scaffold for interacting with a variety of biological receptors. nih.gov Future research will increasingly leverage computational tools for the rational design of this compound derivatives. Structure-based drug design (SBDD) and scaffold-hopping methodologies are powerful approaches to identify and optimize new drug candidates. nih.govprismbiolab.com

By using molecular docking simulations, researchers can predict how different derivatives of the indole-6-carboxylate scaffold will bind to the active sites of target proteins, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govresearchgate.netnih.gov This in silico analysis helps prioritize the synthesis of compounds with the highest predicted affinity and selectivity, saving time and resources. researchgate.net

Structure-activity relationship (SAR) studies, which correlate changes in a molecule's structure with its biological activity, will continue to be essential. nih.gov For instance, SAR studies on related indole derivatives have shown that the presence of an aryl or heteroaryl fragment attached to a linker is a requirement for anti-tumor activity. nih.gov Combining these computational approaches with experimental data allows for an iterative optimization process, leading to the development of highly potent and selective inhibitors for specific therapeutic targets. nih.gov

Broadening the Scope of Biological Activity Profiling and Target Identification

The indole scaffold is associated with an exceptionally broad range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant effects. researchgate.netnih.govchula.ac.th While much research on indole-6-carboxylate derivatives has focused on their potential as anticancer agents targeting receptor tyrosine kinases like EGFR and VEGFR-2, there is a vast, underexplored landscape of other potential biological targets. nih.govnih.govresearchgate.net

Future research should aim to broaden the biological profiling of this compound and its derivatives. This involves screening them against a wider array of biological targets to uncover new therapeutic applications. chula.ac.th Potential targets identified for other indole derivatives include:

Protein kinases researchgate.net

DNA topoisomerases researchgate.net

Opioid receptors nih.gov

Phosphodiesterases nih.gov

5-Hydroxytryptamine (serotonin) receptors nih.gov

Cannabinoid receptors nih.gov

Systematic screening of a library of derivatives against these and other targets could reveal novel mechanisms of action and open up new avenues for treating a wide range of diseases, from neurodegenerative disorders to infectious diseases. nih.govchula.ac.th

Q & A

Q. How does the electron-withdrawing bromo group influence the reactivity of the indole ring in electrophilic substitutions?

- Methodological Answer : The 3-bromo group deactivates the indole ring, directing electrophiles (e.g., NO₂⁺) to the 5-position. Hammett σ⁺ constants (Br = +0.41) predict rate retardation relative to unsubstituted indole. Experimental validation uses competitive kinetic studies with isotopically labeled substrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.